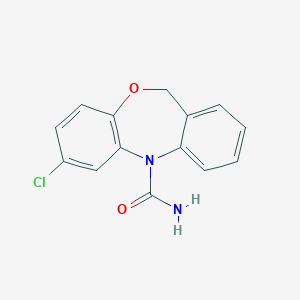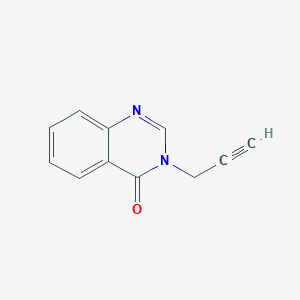
3-(2-Propynyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .
Chemical Reactions Analysis
4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .
Safety And Hazards
The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
3-prop-2-ynylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFESXIVOHRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345295 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propynyl)-4(3H)-quinazolinone | |
CAS RN |
16347-56-1 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

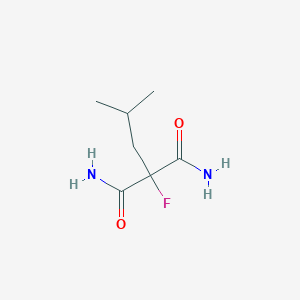

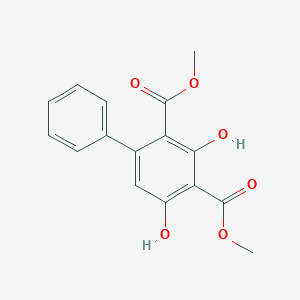
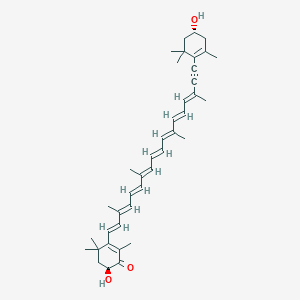
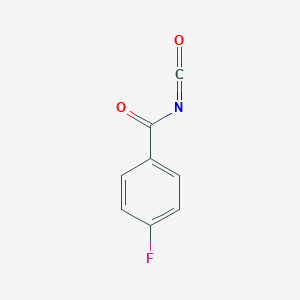

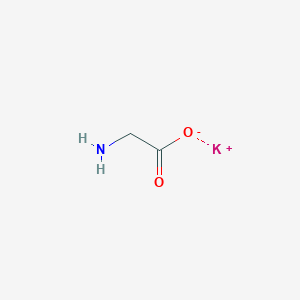
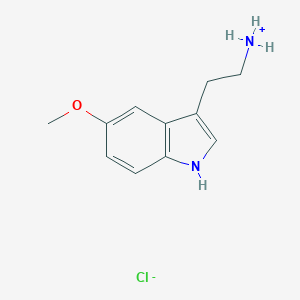

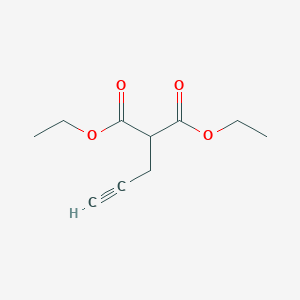
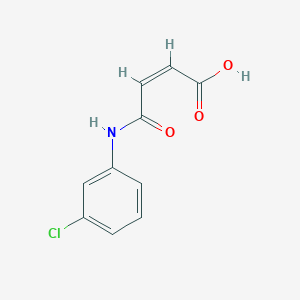
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
